molecular formula C18H13ClFN3O3S B2508864 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide CAS No. 681265-98-5

2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

Cat. No.: B2508864
CAS No.: 681265-98-5
M. Wt: 405.83
InChI Key: KJJNGGQMIKNCTI-UHFFFAOYSA-N
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Description

2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H13ClFN3O3S and its molecular weight is 405.83. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15ClN2O3C_{17}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 344.76 g/mol. It features a thieno[3,4-c]pyrazole core structure, which is known for various biological activities.

Research indicates that compounds with similar structures often exhibit activities through multiple mechanisms:

  • Enzyme Inhibition : Many thieno[3,4-c]pyrazole derivatives inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds can interact with various receptors, affecting signaling pathways and cellular responses.
  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against both bacterial and fungal strains.

Antimicrobial Activity

A study evaluated the antimicrobial potential of related thieno[3,4-c]pyrazole compounds. The results indicated that these compounds exhibited notable activity against various pathogens, including resistant strains of fungi such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values ranged from 128 to 256 µg/mL for these strains, indicating effective inhibition of growth .

CompoundMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
2-chloro-N-(5,5-dioxido...)128 - 256512 - 1024Up to 92%

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been under investigation. For instance, derivatives have shown promising results in inhibiting tyrosinase activity, which is crucial for melanin production. The IC50 values for some derivatives were reported around 87.2 µM .

Case Study 1: Antifungal Efficacy

In a clinical setting, the antifungal efficacy of related compounds was assessed against fluconazole-resistant strains of C. albicans. The study highlighted that the compound significantly inhibited biofilm formation and disrupted existing biofilms, showcasing its potential as an antifungal agent .

Case Study 2: Antimicrobial Spectrum

Another study focused on the antimicrobial spectrum of thieno[3,4-c]pyrazole derivatives. Results indicated effectiveness against Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the specific derivative tested .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide exhibit potent anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity. It inhibited cell proliferation through apoptosis pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research has shown that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines.

  • Case Study : In vitro studies indicated that this compound reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its role in managing inflammatory diseases .

Antimicrobial Activity

The benzamide group is known for its antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains.

  • Case Study : A related compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the target compound may also hold promise as an antimicrobial agent .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntimicrobialEffective against Gram-positive and negative bacteria

Properties

IUPAC Name

2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJNGGQMIKNCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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